molecular formula C12H11ClN2 B8326238 2-Chloro-5-phenyl-m-phenylenediamine

2-Chloro-5-phenyl-m-phenylenediamine

Cat. No.: B8326238
M. Wt: 218.68 g/mol
InChI Key: OKICDJDUMRLDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-phenyl-m-phenylenediamine is a high-purity chemical reagent designed for research and development applications. This compound belongs to the phenylenediamine family, a class of organic compounds known for their role as key intermediates in the synthesis of complex molecules . Phenylenediamine derivatives are integral in the development of advanced polymers and aramid fibers, which exhibit high strength and thermal resistance . Furthermore, substituted phenylenediamines serve as critical precursors in the synthesis of organic pigments and dyes . Researchers also value these compounds for their use in developing specialty chemicals, such as antioxidants in rubber manufacturing . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-5-phenylbenzene-1,3-diamine

InChI

InChI=1S/C12H11ClN2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-7H,14-15H2

InChI Key

OKICDJDUMRLDED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)N)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The fluorine substituent in the comparator compound may enhance metabolic stability in pharmaceutical contexts, whereas the phenyl group in the target compound could increase steric bulk, favoring polymer crosslinking.

Reactivity and Stability

  • This compound : The electron-withdrawing chlorine and bulky phenyl group may reduce oxidation susceptibility compared to unsubstituted phenylenediamines.
  • [5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanamine : The pyridine ring likely increases resistance to electrophilic attack, while fluorine enhances thermal stability .

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